N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
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Overview
Description
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperazine ring, and a tetrahydroquinazolinone moiety. These structural features contribute to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinazolinone core, introduction of the piperazine ring, and attachment of the cyclopentyl group. Common reagents used in these steps include cyclopentanone, piperazine, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The piperazine ring and tetrahydroquinazolinone moiety play crucial roles in binding to the active sites of these targets, enhancing the compound’s potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), showing similar biological activity.
2-(4-methylpiperazin-1-yl)cyclopentanol: A related compound with a simpler structure, used in various synthetic applications.
Uniqueness
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide stands out due to its unique combination of structural features, which contribute to its high potency and selectivity in inhibiting specific molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2S/c1-23-10-12-24(13-11-23)25-17-9-5-4-8-16(17)19(22-20(25)27)28-14-18(26)21-15-6-2-3-7-15/h15H,2-14H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJICEKJQVGYMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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